3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine
CAS No.: 938006-73-6
Cat. No.: VC5943256
Molecular Formula: C10H14F3N3
Molecular Weight: 233.238
* For research use only. Not for human or veterinary use.
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine - 938006-73-6](/images/structure/VC5943256.png)
Specification
CAS No. | 938006-73-6 |
---|---|
Molecular Formula | C10H14F3N3 |
Molecular Weight | 233.238 |
IUPAC Name | 3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propan-1-amine |
Standard InChI | InChI=1S/C10H14F3N3/c11-10(12,13)9-7-3-1-4-8(7)15-16(9)6-2-5-14/h1-6,14H2 |
Standard InChI Key | UOPVKBJKKSRTPF-UHFFFAOYSA-N |
SMILES | C1CC2=C(N(N=C2C1)CCCN)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine, reflects its fused cyclopentane-pyrazole core substituted with a trifluoromethyl (–CF₃) group and a three-carbon amine chain. Key identifiers include:
The bicyclic system comprises a five-membered cyclopentane ring fused to a pyrazole, with the trifluoromethyl group at position 3 and the propan-1-amine chain at position 2. The –CF₃ group enhances lipophilicity and metabolic stability, while the amine enables salt formation or hydrogen bonding .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
-
Cyclopenta[c]pyrazole Formation: Cyclocondensation of cyclopentanone with hydrazine derivatives yields the bicyclic core .
-
Trifluoromethylation: Introduction of –CF₃ via electrophilic substitution or radical pathways.
-
Side-Chain Installation: Alkylation of the pyrazole nitrogen with 3-bromopropylamine or similar reagents .
A representative pathway is:
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the correct pyrazole position requires careful control of reaction conditions.
-
Fluorine Stability: The –CF₃ group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous synthesis .
Comparative Analysis with Analogues
The trifluoromethyl group in the target compound confers greater metabolic stability compared to difluoromethyl analogs, while the amine enhances solubility relative to nitriles .
Future Research Directions
-
Biological Screening: Prioritize assays for kinase inhibition and GPCR modulation.
-
Process Chemistry: Develop scalable, regioselective syntheses.
-
Safety Profiling: Conduct in vitro toxicology studies to assess hepatotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume